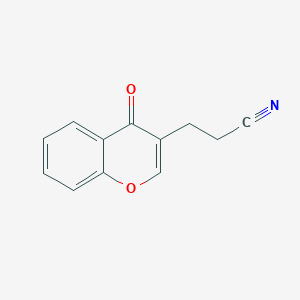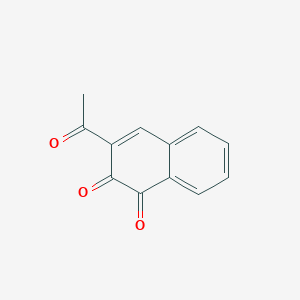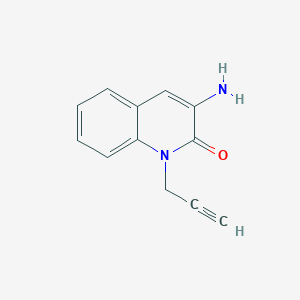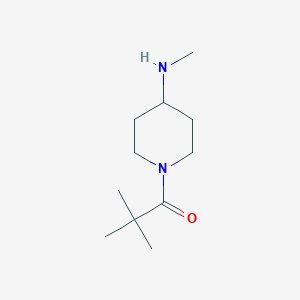
5-(Methylthio)isoindoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylthio)isoindoline hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindolines are important heterocyclic compounds that are present in a wide array of bioactive molecules. This compound is characterized by the presence of a methylthio group attached to the isoindoline ring, which is further stabilized by the hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)isoindoline hydrochloride typically involves the reaction of isoindoline derivatives with methylthiolating agents under controlled conditions. One common method involves the use of donor-acceptor cyclopropanes containing a bromomethyl group in the ortho position of the aromatic substituent. These cyclopropanes react with primary amines, such as anilines or benzylamines, under hydrogenolysis conditions at room temperature, followed by in situ lactamization to form the desired isoindoline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)isoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group or convert it to a thiol group.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives or de-methylthiolated isoindolines.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Methylthio)isoindoline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 5-(Methylthio)isoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share a similar core structure but differ in functional groups, leading to different chemical and biological properties.
Indole derivatives: While structurally related, indole derivatives have distinct biological activities and applications.
Uniqueness
5-(Methylthio)isoindoline hydrochloride is unique due to the presence of the methylthio group, which imparts specific chemical reactivity and potential biological activity. This functional group can be selectively modified, allowing for the synthesis of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C9H12ClNS |
|---|---|
Molecular Weight |
201.72 g/mol |
IUPAC Name |
5-methylsulfanyl-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C9H11NS.ClH/c1-11-9-3-2-7-5-10-6-8(7)4-9;/h2-4,10H,5-6H2,1H3;1H |
InChI Key |
ZNOJVAHTSUEIJP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(CNC2)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


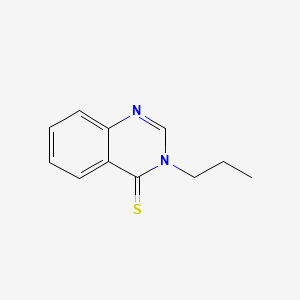
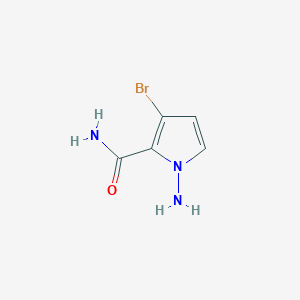
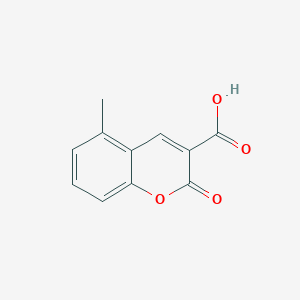
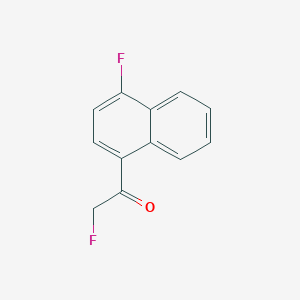
![N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide](/img/structure/B11899009.png)


![Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-](/img/structure/B11899020.png)
